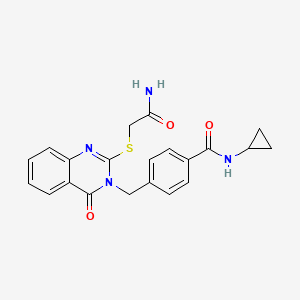

4-((2-((2-amino-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-cyclopropylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is an organic molecule with a quinazolinone core structure, which is a type of heterocyclic compound. Quinazolinones and their derivatives have been studied for their potential biological activities .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reaction conditions and the other reactants involved. Generally, amides can undergo hydrolysis, and thioethers can be oxidized .Physical And Chemical Properties Analysis

The physical and chemical properties such as melting point, boiling point, solubility, etc., would need to be determined experimentally or through predictive models .Aplicaciones Científicas De Investigación

Synthesis Methods

- The study by White and Baker (1990) outlines the synthesis of dimethyl dicarbamates derived from 1,2,3,4-tetrahydro-4-oxoquinazolines, providing insights into the chemical reactions and processes used in creating quinazolinone derivatives White & Baker, 1990.

- Hikawa et al. (2012) developed a novel method for synthesizing 4-phenylquinazolinones via a palladium-catalyzed domino reaction, offering a unique approach to quinazolinone synthesis Hikawa et al., 2012.

Chemical Properties and Reactions

- The research by Davoodnia et al. (2010) highlights an efficient procedure for the synthesis of 2-arylquinazolin-4(3H)-ones using tetrabutylammonium bromide as a catalyst, revealing important chemical properties of quinazolinone compounds Davoodnia et al., 2010.

- Safari and Gandomi-Ravandi (2013) investigated the use of Co-CNTs as a catalyst for the synthesis of 2-aryl-2,3-dihydroquinazolin-4(1H)-ones, showcasing an environmentally friendly method Safari & Gandomi-Ravandi, 2013.

Applications in Biological Research

- Cheng et al. (2019) explored the design and synthesis of thioquinazolinone-based 2-aminobenzamide derivatives as potent histone deacetylase (HDAC) inhibitors, indicating potential applications in cancer research Cheng et al., 2019.

- Liu, Xu, and Wei (2021) disclosed an electrocatalytic protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-one, demonstrating the utility of electrochemistry in the synthesis of quinazolinone derivatives Liu, Xu, & Wei, 2021.

Novel Synthesis Approaches

- Azizi and Edrisi (2017) developed a practical protocol for preparing 2-thioxo-2,3-dihydroquinazolin-4(1H)-one derivatives from dithiocarbamate chemistry, highlighting a novel approach to quinazolinone synthesis Azizi & Edrisi, 2017.

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-[[2-(2-amino-2-oxoethyl)sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-cyclopropylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O3S/c22-18(26)12-29-21-24-17-4-2-1-3-16(17)20(28)25(21)11-13-5-7-14(8-6-13)19(27)23-15-9-10-15/h1-8,15H,9-12H2,(H2,22,26)(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPQLSJAYOAMGPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC=CC=C4N=C3SCC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-{[1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B2936009.png)

![N-bicyclo[2.2.1]hept-2-yl-N'-[2-(2-pyridyl)ethyl]thiourea](/img/structure/B2936012.png)

![N,N'-bis[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]decanediamide](/img/structure/B2936014.png)

![N,N-dimethyl-N'-[7-(1-phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide](/img/structure/B2936017.png)

![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylisobutyramide](/img/structure/B2936018.png)

![(E)-4-(Dimethylamino)-N-[2-[2-(trifluoromethyl)-1H-indol-3-yl]ethyl]but-2-enamide](/img/structure/B2936021.png)

![8-(Ethylsulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2936022.png)

![[(3S,4S)-4-Propylpyrrolidin-3-yl]methanol](/img/structure/B2936023.png)

![2-((6-(4-chlorobenzyl)-2-ethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2936025.png)